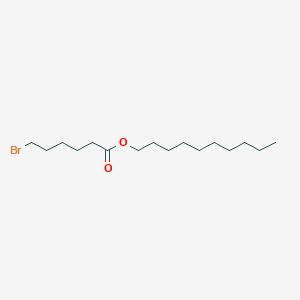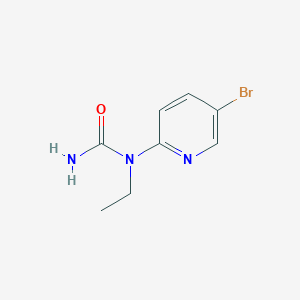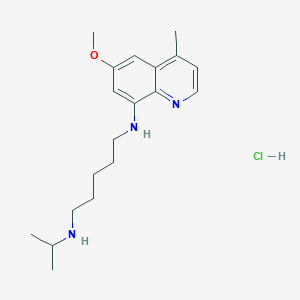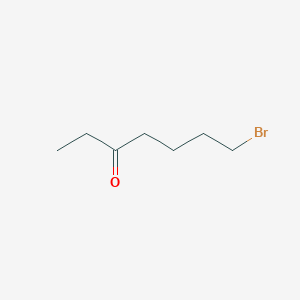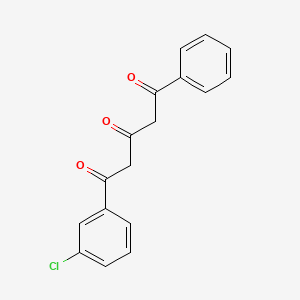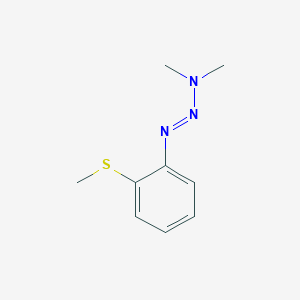
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine is an organic compound with the molecular formula C9H12N2S It is characterized by the presence of a diazenyl group (-N=N-) attached to a methanamine moiety, with a methyl group and a methylsulfanyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines. One common method includes:
Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methylmethanamine in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or distillation to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine: Unique due to the presence of both diazenyl and methylsulfanyl groups.
N-Methyl-N-(2-chlorophenyl)diazenyl-methanamine: Similar structure but with a chlorine substituent instead of a methylsulfanyl group.
N-Methyl-N-(2-methoxyphenyl)diazenyl-methanamine: Contains a methoxy group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
52416-13-4 |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC名 |
N-methyl-N-[(2-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-6-4-5-7-9(8)13-3/h4-7H,1-3H3 |
InChIキー |
UFRJQQGTZDMAMJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC=CC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


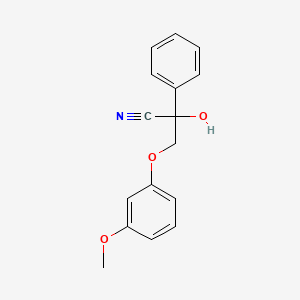

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
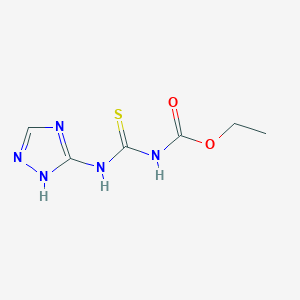

![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
